![molecular formula C7H12FN B1531498 3-Fluorobicyclo[2.2.1]heptan-2-amine CAS No. 2098051-50-2](/img/structure/B1531498.png)
3-Fluorobicyclo[2.2.1]heptan-2-amine
描述
3-Fluorobicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by the presence of a fluorine atom at the third position of the bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the radical fluorination of bicyclo[2.2.1]heptan-2-amine. This method employs radical initiators and fluorine sources under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 3-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-Fluorobicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
作用机制
The mechanism of action of 3-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at certain receptors, such as the NMDA receptor, by binding to the phencyclidine site. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .
相似化合物的比较
5-Fluorobicyclo[2.2.1]heptan-2-amine hydrochloride: This compound is structurally similar but has the fluorine atom at a different position.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but differ in functional groups and substitution patterns
Uniqueness: 3-Fluorobicyclo[2.2.1]heptan-2-amine is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
IUPAC Name |
3-fluorobicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWJFRFDKDINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


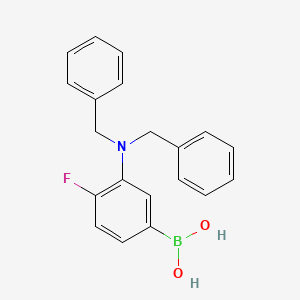

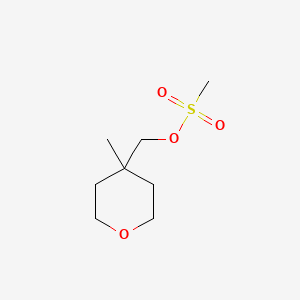
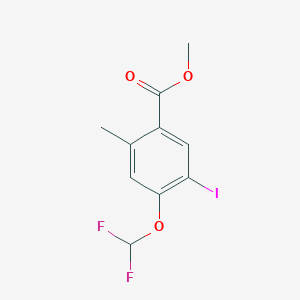


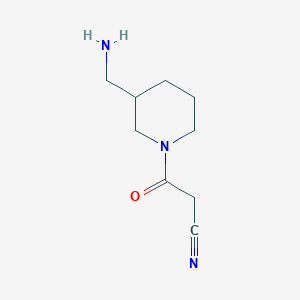
![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)
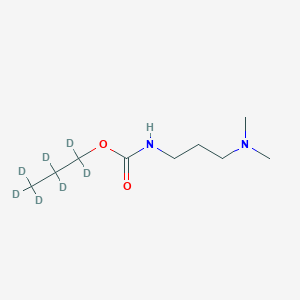
![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
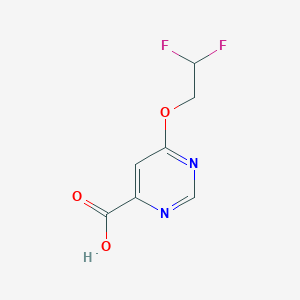
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
